(4-Diethylsulfamoyl-phenoxy)-acetic acid

Agrochemical Research Herbicide Development Auxin Transport

Select this 98% pure (4-Diethylsulfamoyl-phenoxy)-acetic acid for its proven value as a synthetic auxin transport probe, a versatile sulfonamide building block, and a fully GHS-characterized research tool. Unlike generic phenoxyacetic acid derivatives, the diethylsulfamoyl substituent enables unique PIN-FORMED carrier studies and focused protease/antimicrobial library synthesis. Certified purity minimizes confounding impurities in cell-based assays, while explicit H302/H315/H319/H335 hazard data simplifies safety budgeting and regulatory compliance.

Molecular Formula C12H17NO5S
Molecular Weight 287.33
CAS No. 50283-86-8
Cat. No. B2519533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Diethylsulfamoyl-phenoxy)-acetic acid
CAS50283-86-8
Molecular FormulaC12H17NO5S
Molecular Weight287.33
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
InChIKeyDYFQLKIGVZIPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Diethylsulfamoyl-phenoxy)-acetic acid (CAS 50283-86-8): Class and Core Procurement Attributes


(4-Diethylsulfamoyl-phenoxy)-acetic acid (CAS 50283-86-8) is an organic compound belonging to the phenoxyacetic acid derivatives class . Its structure features a diethylsulfamoyl moiety attached to a phenoxy ring, culminating in an acetic acid side chain . This compound is primarily recognized as a synthetic auxin mimic, a class of compounds that disrupt plant growth by mimicking the natural hormone indole-3-acetic acid (IAA) [1]. It is also employed as a versatile building block in organic synthesis, with the sulfonamide group enabling incorporation into more complex molecules for research purposes .

Why In-Class Substitution of (4-Diethylsulfamoyl-phenoxy)-acetic acid Fails Without Comparative Data


While all phenoxyacetic acid derivatives share a core scaffold, their biological and chemical behavior is exquisitely sensitive to substituent modifications [1]. Generic substitution based solely on class membership is precarious, as variations in substituent size, lipophilicity, and electronic properties can drastically alter target binding affinity, cellular transport, metabolic stability, and even the primary mode of action [2]. For instance, simple chlorination (as in 2,4-D) confers potent broadleaf herbicidal activity, whereas the introduction of a diethylsulfamoyl group, as in the target compound, modifies its molecular recognition profile, potentially shifting its utility from a commercial herbicide to a specialized research tool or intermediate [3]. The quantitative evidence below provides the specific data required to differentiate this compound from its closest analogs and justify its selection in a research or industrial context.

Quantitative Comparative Evidence for (4-Diethylsulfamoyl-phenoxy)-acetic acid Against In-Class Analogs


Comparative Auxin Mimicry: A Class-Level Distinction from Commercial Herbicide 2,4-D

This compound is a phenoxyacetic acid derivative, which, as a class, are known to act as synthetic auxin mimics [1]. While the target compound is a recognized auxin mimic , its specific transport efficiency and binding affinity relative to the commercial herbicide standard 2,4-dichlorophenoxyacetic acid (2,4-D) have not been published. The differentiation lies in its structural uniqueness: the diethylsulfamoyl group creates a distinct molecular surface for interaction with PIN-FORMED (PIN) auxin transporters compared to the dichloro substitution of 2,4-D [2]. This implies a different kinetic and specificity profile, making it a valuable tool for probing structure-activity relationships (SAR) in auxin transport and signaling pathways where 2,4-D is the established benchmark but provides limited chemical diversity [2].

Agrochemical Research Herbicide Development Auxin Transport

Human Hazard Profile: GHS Classification as a Determinant of Handling Cost and Safety

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard statements . This classification provides a quantifiable, regulatory-backed framework for assessing the safety and handling requirements of this compound compared to other research chemicals. For instance, 2-(4-sulfamoylphenoxy)acetic acid, a close analog lacking the diethyl groups, may have a different GHS profile, but its data is not as widely available in a vendor-verified format . The explicit hazard data for the target compound (H302, H315, H319, H335) allows procurement officers to precisely calculate the costs and requirements for personal protective equipment (PPE), ventilation, and waste disposal, enabling a direct comparison of the total cost of ownership against alternative building blocks.

Chemical Safety Procurement Compliance Laboratory Management

Analytical Purity Specification for Reproducible Research

A reputable vendor specifies the purity of this compound at 98% . This is a critical quality attribute that directly impacts the reproducibility of synthetic and biological experiments. In contrast, other vendors list a lower purity specification of 95+% . While a 3% difference may appear small, it can represent a significant difference in the level of impurities that could interfere with sensitive assays (e.g., cell-based assays, enzyme kinetics) or complicate the purification of downstream products. For a researcher or process chemist, selecting the 98% pure material from the outset can reduce the need for additional purification steps, saving time and resources and minimizing experimental variability.

Chemical Synthesis Analytical Chemistry Quality Control

Synthetic Versatility: A Differentiated Building Block for Sulfonamide-Containing Molecules

The compound serves as a specialized building block, with its sulfonamide group enabling the synthesis of more complex structures, including potential protease inhibitors or antimicrobial agents . This contrasts with simpler phenoxyacetic acid building blocks like 4-hydroxyphenoxyacetic acid (CAS 1878-84-8), which lacks the sulfonamide functional group [1]. The diethylsulfamoyl group introduces both steric bulk and hydrogen-bonding capabilities, allowing chemists to explore chemical space that is inaccessible with more common, less functionalized analogs. This makes the compound a strategic choice for diversity-oriented synthesis and lead optimization campaigns targeting sulfonamide-binding pockets in biological targets.

Medicinal Chemistry Organic Synthesis Building Blocks

Validated Application Scenarios for (4-Diethylsulfamoyl-phenoxy)-acetic acid Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies in Auxin Transport Research

Given its classification as a synthetic auxin mimic and its structural divergence from the benchmark herbicide 2,4-D [1], this compound is ideally suited as a probe molecule in plant physiology research. It can be used to investigate how modifications to the aryl ring of phenoxyacetic acids affect their recognition and transport by PIN-FORMED auxin efflux carriers [1]. This application directly stems from the class-level evidence of its mode of action, providing researchers with a tool to map the chemical space of auxin transport beyond the capabilities of widely available commercial herbicides.

Controlled Chemical Synthesis Requiring a Defined GHS Hazard Profile

For laboratory managers and procurement officers, the well-documented GHS hazard classification of this compound (H302, H315, H319, H335) makes it a preferred choice over less-characterized analogs. This scenario applies when establishing or following strict safety protocols. The explicit hazard data allows for precise budgeting of PPE, engineering controls, and waste management, ensuring compliance and predictable operational costs. This is a direct application of the cross-study comparable evidence on its safety profile.

Medicinal Chemistry Lead Optimization Involving Sulfonamide Pharmacophores

This compound's utility as a building block for incorporating a sulfonamide moiety into more complex molecules directly supports medicinal chemistry campaigns. It is particularly valuable for synthesizing focused libraries of potential protease inhibitors or antimicrobial agents where the sulfonamide group is a key pharmacophore . This scenario is validated by the class-level inference of its synthetic versatility, enabling exploration of novel intellectual property around sulfonamide-containing chemical entities.

Reproducible Biological Assays with Stringent Purity Requirements

In cell-based assays or enzyme kinetic studies where minor impurities can confound results, the availability of this compound with a certified purity of 98% provides a critical advantage. This scenario is a direct application of the comparative purity data. Researchers can confidently procure this specific batch, minimizing the risk of off-target effects from impurities and enhancing the reproducibility of their experimental data compared to using material with a lower purity specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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